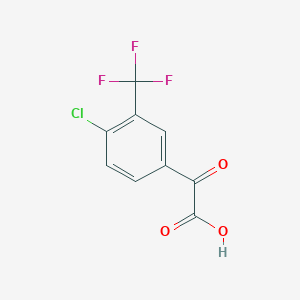![molecular formula C14H21N3 B13575455 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine is a compound that features a piperazine ring substituted with a pyrrolidine ring at the phenyl position. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine typically involves the reaction of 2-(pyrrolidin-1-yl)aniline with piperazine under specific conditions. One common method includes:
Reaction of 2-(pyrrolidin-1-yl)aniline with piperazine: This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings can be substituted with various functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include N-oxides, reduced derivatives, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the body, including neurotransmitter receptors, leading to modulation of their activity. This interaction can result in changes in cellular signaling pathways, ultimately affecting physiological processes such as mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyrrolidin-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is a selective α2-adrenoceptor antagonist and shows sympatholytic activity.
4-(1-Pyrrolidinyl)piperidine: This compound is used in the synthesis of various analogs and has different biological activities.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various analytical applications.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C14H21N3 |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
1-(2-pyrrolidin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C14H21N3/c1-2-6-14(17-11-7-15-8-12-17)13(5-1)16-9-3-4-10-16/h1-2,5-6,15H,3-4,7-12H2 |
InChI-Schlüssel |
QDGSHIIUFICYGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



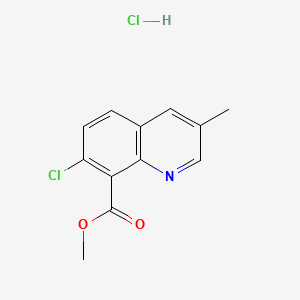
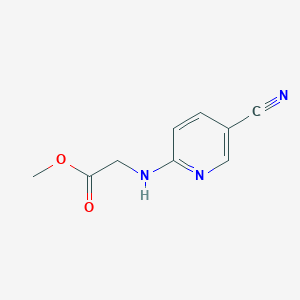
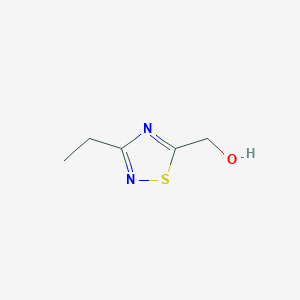
![(3-Exo,8-syn)-3-aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B13575401.png)
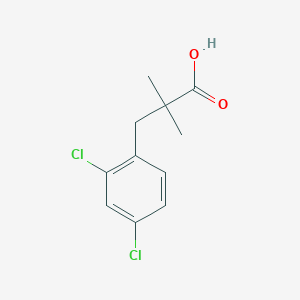
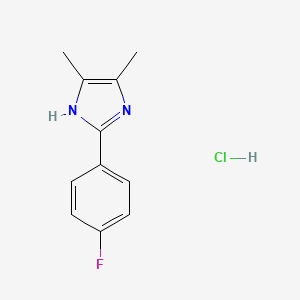
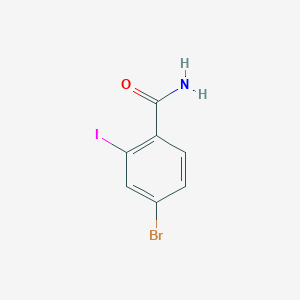
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
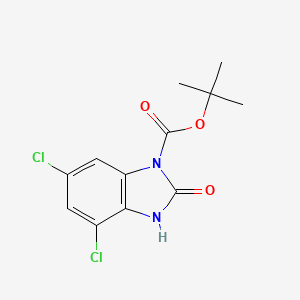
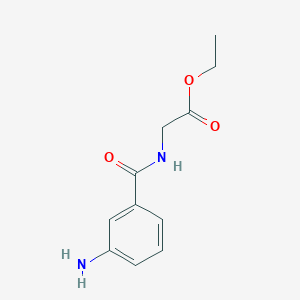

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
